N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Derivative: The starting material, 5-methoxyindole, is reacted with ethyl bromoacetate in the presence of a base to form the corresponding ester.
Reduction and Protection: The ester is then reduced to the corresponding alcohol, which is subsequently protected using a suitable protecting group.
Nitration: The protected alcohol is nitrated using a nitrating agent such as nitric acid to introduce the nitro group.
Deprotection and Amidation: The protecting group is removed, and the resulting compound is reacted with 4-nitrobenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
5-Methoxytryptamine: Another indole derivative with biological activity.
N-Acetyl-5-hydroxytryptamine: A derivative of serotonin with various physiological effects
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide is unique due to the presence of both the methoxyindole and nitrobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H17N3O4/c1-25-15-6-7-17-16(10-15)13(11-20-17)8-9-19-18(22)12-2-4-14(5-3-12)21(23)24/h2-7,10-11,20H,8-9H2,1H3,(H,19,22) |
InChI Key |
XFQADNIFKHSLBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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